5-(4-Fluorophenyl)piperidine-3-carboxylic acid
Description
5-(4-Fluorophenyl)piperidine-3-carboxylic acid is a fluorinated piperidine derivative with a carboxylic acid group at the 3-position and a 4-fluorophenyl substituent at the 5-position. Piperidine scaffolds are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets.
For instance, the menthyl ester derivative (C23H34FNO2, MW 375.52) demonstrates the feasibility of functionalizing the carboxylic acid group for improved solubility or targeted delivery .
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
5-(4-fluorophenyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14FNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-4,9-10,14H,5-7H2,(H,15,16) |
InChI Key |
JLTMRFHFZQLOSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNCC1C(=O)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzene as the starting material.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Fluorophenyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)piperidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the piperidine ring can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
The table below compares 5-(4-Fluorophenyl)piperidine-3-carboxylic acid with key analogs from the evidence:
†Calculated based on pyridine analog in ; piperidine analog would have 2 additional hydrogens.
Key Observations:
- Substituent Effects: The 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., phenyl in ). The trifluoromethyl group in increases electronegativity and steric bulk.
- Functional Group Modifications : Esterification (e.g., menthyl ester in ) or tert-Boc protection (in ) improves stability and solubility, critical for pharmacokinetic optimization.
Biological Activity
5-(4-Fluorophenyl)piperidine-3-carboxylic acid is a compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₁₃H₁₄FNO₂
- Molar Mass : 235.26 g/mol
The compound features a piperidine backbone with a 4-fluorophenyl substituent and a carboxylic acid group at the third position, contributing to its unique pharmacological properties. The presence of the fluorine atom enhances lipophilicity, which may improve membrane permeability and biological interactions.
Pharmacological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor and receptor modulator. Its pharmacological profile includes:
- Binding Affinity : Studies have shown that this compound has a notable binding affinity for various biological targets, including dopamine receptors and other neurotransmitter systems.
- Antipsychotic Potential : Similar compounds have been investigated for their antipsychotic effects, suggesting that this compound may exhibit similar properties. For instance, it has been compared to atypical antipsychotics like clozapine and risperidone in behavioral studies .
Structure-Activity Relationship (SAR)
The structural modifications of this compound influence its biological activity significantly. A comparative analysis with structurally similar compounds highlights the following:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)piperidine-3-carboxylic acid | Chlorine instead of fluorine | Altered lipophilicity affects binding affinity |
| 5-(4-Bromophenyl)piperidine-3-carboxylic acid | Bromine substitution | Enhanced reactivity compared to fluorine |
| 5-(4-Methylphenyl)piperidine-3-carboxylic acid | Methyl group | Different sterics and electronic properties |
The fluorinated phenyl group enhances metabolic stability and binding affinity compared to analogs with other substituents, making it particularly effective in therapeutic contexts.
Case Studies and Research Findings
- In Vivo Studies : Research involving animal models has demonstrated the compound's potential antipsychotic effects. For example, in conditioned avoidance tests, compounds with similar structures exhibited significant impairment of conditioned responses, indicating their efficacy in modulating dopaminergic pathways .
- Metabolic Stability : Investigations into metabolic stability have shown that modifications to the piperidine structure can influence the compound's half-life and bioavailability. Some derivatives have been tested for their stability in mouse liver microsomes, indicating a need for further optimization in drug development .
- Anticancer Activity : Recent studies have explored the potential of related compounds in cancer therapy. For instance, modifications leading to enhanced binding affinities for specific cancer cell lines have been reported, suggesting that derivatives of this compound could be developed as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
